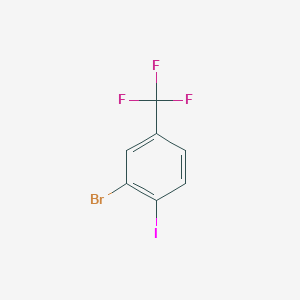

2-Bromo-1-iodo-4-(trifluoromethyl)benzene

CAS No.: 481075-58-5

Cat. No.: VC2072230

Molecular Formula: C7H3BrF3I

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 481075-58-5 |

|---|---|

| Molecular Formula | C7H3BrF3I |

| Molecular Weight | 350.9 g/mol |

| IUPAC Name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H |

| Standard InChI Key | LFHYCNXVEWPYAB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that belongs to the family of multi-substituted benzenes. The structure consists of a benzene ring with precisely positioned halogen and fluorinated substituents that create unique reactivity profiles.

Structural Representation

Nomenclature and Identifiers

Naming Variations

One of the significant challenges with this compound is the variation in naming conventions across different chemical databases and literature sources. The following table presents the various synonyms identified for this compound:

These naming variations reflect different conventions for assigning position numbers and prioritizing substituents in substituted benzene compounds.

Identification Codes

The compound is registered under several identification systems that help in unambiguous identification:

The presence of multiple CAS registry numbers indicates that this compound has been registered independently under different naming conventions, though the structural data confirms they represent the same molecule.

Physical and Chemical Properties

Physical Properties

The compound exhibits physical properties typical of halogenated aromatic compounds, with some distinctive characteristics arising from its specific substitution pattern:

*XLogP3-AA represents the calculated partition coefficient that indicates the compound's lipophilicity.

The relatively high density (2.176 g/cm³) is characteristic of compounds containing heavy halogens like iodine and bromine. The moderate melting point and high boiling point reflect the intermolecular forces typical of halogenated aromatics.

Synthesis and Preparation

-

Sequential halogenation of 4-(trifluoromethyl)benzene, with controlled regioselectivity to introduce iodine and bromine at the desired positions.

-

Directed ortho-metallation strategies followed by halogenation to achieve the specific substitution pattern.

-

Trifluoromethylation of pre-halogenated precursors using appropriate trifluoromethylating reagents.

-

Halogen exchange reactions starting from dihalogenated trifluoromethylbenzene derivatives.

Detailed synthetic procedures would typically be found in specialized chemical literature beyond the currently available search results.

Applications and Uses

Based on its structural features, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene likely finds applications in several areas:

Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis, particularly in the preparation of:

-

Pharmaceutical compounds where trifluoromethylated aromatic cores are common structural motifs

-

Agrochemicals requiring halogenated and fluorinated substituents

-

Advanced materials with specific electronic or optical properties

Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and iodine) makes this compound particularly suitable for sequential cross-coupling reactions, allowing for the construction of complex molecular architectures through selective functionalization.

Fluorine Chemistry

The trifluoromethyl group is an important pharmacophore in medicinal chemistry, contributing to enhanced metabolic stability, increased lipophilicity, and improved binding selectivity. Compounds containing this group serve as important precursors in the development of fluorinated bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume